N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide
Overview
Description
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide is a complex organic compound that features a benzamide core substituted with bromine, nitro, dichloro, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide typically involves multiple steps. One common approach is to start with the nitration of 2-bromo-4-nitroaniline to introduce the nitro group. This is followed by the chlorination of the aromatic ring to introduce the dichloro substituents. The final step involves the coupling of the intermediate with 3,5-dichloro-4-propoxybenzoic acid under appropriate conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various alkoxy-substituted derivatives.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide involves its interaction with specific molecular targets. The nitro and bromine groups can participate in electron transfer reactions, while the benzamide core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
2-bromo-4-nitrophenol: Shares the bromine and nitro substituents but lacks the benzamide core and other substituents.
Uniqueness
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide is unique due to its combination of substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3,5-dichloro-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O4/c1-2-5-25-15-12(18)6-9(7-13(15)19)16(22)20-14-4-3-10(21(23)24)8-11(14)17/h3-4,6-8H,2,5H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNNMQXRFCEAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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